molecular formula C13H18N4O2 B12220953 N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide

Cat. No.: B12220953
M. Wt: 262.31 g/mol
InChI Key: VTCGYQDVHMMDOC-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and an oxane carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine and azetidine intermediates. One common method involves the reaction of pyrazine-2-carboxylic acid with azetidine-3-amine under specific conditions to form the desired azetidine derivative. This intermediate is then reacted with oxane-4-carboxylic acid chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate
  • N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
  • 3-methyl-1-(pyrazin-2-yl)azetidin-3-ol

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)oxane-4-carboxamide

InChI

InChI=1S/C13H18N4O2/c18-13(10-1-5-19-6-2-10)16-11-8-17(9-11)12-7-14-3-4-15-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,16,18)

InChI Key

VTCGYQDVHMMDOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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